molecular formula C8H17Cl2NO B2608367 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride CAS No. 2230803-10-6

4-(3-Chloropropyl)-1,4-oxazepane hydrochloride

Cat. No. B2608367
M. Wt: 214.13
InChI Key: BHLVOIVMJBHENY-UHFFFAOYSA-N
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Description

“4-(3-Chloropropyl)-1,4-oxazepane hydrochloride” is a chemical compound. Its derivatives are present in more than twenty classes of pharmaceuticals . It’s an important synthetic fragment for designing drugs .


Synthesis Analysis

The synthesis of “4-(3-Chloropropyl)-1,4-oxazepane hydrochloride” involves a three-step reaction using diethanolamine and 3-chloroaniline as raw materials .


Molecular Structure Analysis

The molecular structure of “4-(3-Chloropropyl)-1,4-oxazepane hydrochloride” is represented by the empirical formula C13H18Cl2N2 · HCl . Its molecular weight is 309.66 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(3-Chloropropyl)-1,4-oxazepane hydrochloride” include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

A study outlines the synthesis of tetrahydro-1,3-oxazepines, which involves the regioselective intramolecular amination of cyclopropylmethyl cation, a process potentially related to or indicative of methods for synthesizing structures similar to "4-(3-Chloropropyl)-1,4-oxazepane hydrochloride" (M. Skvorcova, L. Grigorjeva, & A. Jirgensons, 2015). This synthesis demonstrates the efficiency and diastereoselectivity of forming oxazepine derivatives, which are significant for developing pharmacologically active compounds.

Another research effort focused on the synthesis of 1,4-oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses, highlighting a multi-step process that begins with the cleavage of an oxirane ring followed by several transformations to eventually form complex cyclic structures (Tomáš Trtek et al., 2004). This work illustrates the versatility of oxazepane derivatives in synthesizing carbohydrate-related compounds, which could have implications for drug design and synthesis.

Potential Applications in Medicinal Chemistry

The development of new series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands signifies a direct application of oxazepane chemistry in the field of medicinal chemistry and drug discovery (K. Audouze, E. Nielsen, & D. Peters, 2004). These findings suggest the potential for "4-(3-Chloropropyl)-1,4-oxazepane hydrochloride" derivatives to serve as scaffolds for developing compounds with significant biological activity.

Future Directions

Piperidines, which include “4-(3-Chloropropyl)-1,4-oxazepane hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(3-chloropropyl)-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO.ClH/c9-3-1-4-10-5-2-7-11-8-6-10;/h1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLVOIVMJBHENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)-1,4-oxazepane hydrochloride

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